3-Pentan-3-ylsulfanylpentane
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Overview
Description
3-Pentan-3-ylsulfanylpentane is an organic compound characterized by the presence of a sulfanyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pentan-3-ylsulfanylpentane typically involves the reaction of pentan-3-one with a suitable thiol under controlled conditions. One common method involves the use of a chlorinating agent such as thionyl chloride to convert pentan-3-one to 2-chloropentan-3-one, which is then reacted with a thiol to form the desired sulfanyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pentan-3-ylsulfanylpentane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group back to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pentane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pentan-3-ylsulfanylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-pentan-3-ylsulfanylpentane involves its interaction with various molecular targets, primarily through its sulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pentan-3-yl group: A similar compound with a pentane backbone but without the sulfanyl group.
3-Pentanone: A ketone with a similar structure but different functional group.
Uniqueness
3-Pentan-3-ylsulfanylpentane is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5414-98-2 |
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Molecular Formula |
C10H22S |
Molecular Weight |
174.35 g/mol |
IUPAC Name |
3-pentan-3-ylsulfanylpentane |
InChI |
InChI=1S/C10H22S/c1-5-9(6-2)11-10(7-3)8-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
RFAWIPKYLMDDTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)SC(CC)CC |
Origin of Product |
United States |
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